(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or sulfonyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted indole derivatives .
Scientific Research Applications
(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one
- 1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one
Uniqueness
(2Z)-1,3-diphenyl-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]prop-2-en-1-one is unique due to its specific structural features and the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24N2O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(Z)-1,3-diphenyl-3-[(1,2,5-trimethylindol-6-yl)amino]prop-2-en-1-one |
InChI |
InChI=1S/C26H24N2O/c1-18-14-22-15-19(2)28(3)25(22)16-23(18)27-24(20-10-6-4-7-11-20)17-26(29)21-12-8-5-9-13-21/h4-17,27H,1-3H3/b24-17- |
InChI Key |
QMIDTVAWQFKRES-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)N(C(=C2)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.